molecular formula C21H16O6S2 B13793733 Methylenebisnaphthalene-2-sulphonic acid CAS No. 84-90-2

Methylenebisnaphthalene-2-sulphonic acid

Katalognummer: B13793733
CAS-Nummer: 84-90-2
Molekulargewicht: 428.5 g/mol
InChI-Schlüssel: DQBNLFRFALCILS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methylenebisnaphthalene-2-sulphonic acid is an organic compound with the molecular formula C21H16O6S2. It is characterized by the presence of two naphthalene rings connected by a methylene bridge, each bearing a sulfonic acid group. This compound is known for its significant role in various chemical processes and industrial applications due to its unique structural properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methylenebisnaphthalene-2-sulphonic acid can be synthesized through the sulfonation of methylenebisnaphthalene. The process typically involves the reaction of methylenebisnaphthalene with sulfuric acid under controlled temperature conditions to introduce the sulfonic acid groups.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfonation reactors where methylenebisnaphthalene is treated with concentrated sulfuric acid. The reaction is carefully monitored to ensure complete sulfonation and to minimize the formation of by-products.

Analyse Chemischer Reaktionen

Types of Reactions: Methylenebisnaphthalene-2-sulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Methylenebisnaphthalene-2-sulphonic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which methylenebisnaphthalene-2-sulphonic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid groups enhance the compound’s solubility and reactivity, facilitating its binding to specific sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biochemical effects .

Vergleich Mit ähnlichen Verbindungen

    Naphthalene-2-sulfonic acid: A simpler analog with one sulfonic acid group.

    Naphthalene-1-sulfonic acid: Another analog with the sulfonic acid group at a different position.

    Methylenenaphthalene-2-sulfonic acid: A related compound with a single naphthalene ring

Uniqueness: Methylenebisnaphthalene-2-sulphonic acid is unique due to the presence of two naphthalene rings and two sulfonic acid groups, which confer distinct chemical properties and reactivity. This structural complexity allows for a broader range of applications and interactions compared to its simpler analogs .

Eigenschaften

CAS-Nummer

84-90-2

Molekularformel

C21H16O6S2

Molekulargewicht

428.5 g/mol

IUPAC-Name

1-[(2-sulfonaphthalen-1-yl)methyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C21H16O6S2/c22-28(23,24)20-11-9-14-5-1-3-7-16(14)18(20)13-19-17-8-4-2-6-15(17)10-12-21(19)29(25,26)27/h1-12H,13H2,(H,22,23,24)(H,25,26,27)

InChI-Schlüssel

DQBNLFRFALCILS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=C2CC3=C(C=CC4=CC=CC=C43)S(=O)(=O)O)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.